6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, has been reported. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in medical research as COX-1/COX-2 inhibitors with high COX-2 selectivity indices and comparable activity to sodium diclofenac (Abu‐Hashem et al., 2020).
Structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines offer insights into their conformational features. This study demonstrates how varying substituents can significantly impact intermolecular interaction patterns, which could influence the biological activity of these compounds (Nagarajaiah & Begum, 2014).
Some newly synthesized pyrimidine derivatives have been studied for their antimicrobial and anticancer activities. These studies highlight the potential of pyrimidine-based compounds in developing new therapeutic agents against various bacterial and fungal strains, as well as their efficacy against specific cancer cell lines (Verma & Verma, 2022).
Research into the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy illustrates the utility of pyrimidine derivatives in drug discovery programs, particularly in the context of HIV treatment. This study underscores the importance of detailed metabolic and pharmacokinetic studies in the development of new drugs (Monteagudo et al., 2007).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-11-2-7-14-16(8-11)26-19(23-14)12-3-5-13(6-4-12)22-18(25)15-9-17(24)21-10-20-15/h2-10H,1H3,(H,22,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJJMYIYGMRQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.